8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride
Description
8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride is a spirocyclic amine derivative featuring a six-membered azaspiro ring fused to a four-membered carbocyclic ring, with a trifluoromethyl (-CF₃) substituent at position 6.
Properties
Molecular Formula |
C8H13ClF3N |
|---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
8-(trifluoromethyl)-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-4-12-5-7(6)2-1-3-7;/h6,12H,1-5H2;1H |
InChI Key |
DWLXTHAXHMJDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable azaspiro compound with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Azaspiro[3.4]octane Core
The pharmacological and physicochemical properties of azaspiro[3.4]octane derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Trifluoromethyl vs. Difluoro Substituents : The trifluoromethyl group in the target compound confers greater steric bulk and lipophilicity compared to 2,2-difluoro analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Triazole vs. Trifluoromethyl : The triazole-substituted analog () exhibits direct antibacterial activity against ESKAPE pathogens, likely due to its ability to chelate metal ions or inhibit DNA gyrase, whereas the trifluoromethyl derivative’s mechanism remains understudied .
- Aromatic vs. Aliphatic Substituents : The phenyl-substituted analog () may engage in π-stacking interactions with aromatic residues in enzymes, contrasting with the electron-deficient trifluoromethyl group’s role in dipole-dipole interactions .
Ring Size and Heteroatom Modifications
Variations in ring size and heteroatom inclusion significantly alter conformational flexibility and binding kinetics:
Table 2: Ring System Modifications
- Spiro[3.4]octane vs. Spiro[3.6]decane: The target compound’s smaller spiro system (octane vs.
- Thia-Substitution : Sulfur incorporation (e.g., 5-Thia-8-azaspiro[3.6]decane HCl) may reduce oxidative metabolism, extending half-life .
Biological Activity
8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride, a compound characterized by its trifluoromethyl group and spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in research and medicine.
The compound's chemical formula is , and it features a unique spirocyclic structure that enhances its interaction with biological targets. The trifluoromethyl group significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule, making it an interesting candidate for drug development.
The precise mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl moiety is known to enhance the compound's lipophilicity, potentially allowing it to penetrate biological membranes more effectively and interact with various receptors or enzymes.
Potential Targets
- TRPM8 Antagonism : Research has indicated that azaspiro derivatives can act as antagonists for the TRPM8 ion channel, which is involved in sensory perception and may play a role in pain modulation .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, contributing to its therapeutic potential in various diseases.
Pharmacological Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- Antinociceptive Activity : In vivo studies have shown that compounds with similar structures exhibit significant antinociceptive effects, suggesting potential use in pain management.
- Antitumor Activity : Preliminary data indicate that this compound may inhibit tumor cell proliferation in vitro, warranting further investigation into its anticancer properties.
Case Studies
- TRPM8 Antagonism Study : A study published in a patent concerning azaspiro derivatives demonstrated that these compounds could effectively block TRPM8 channels, leading to decreased cold sensitivity in animal models . This finding highlights the potential for developing new analgesics based on the compound's structure.
- Inhibitory Effects on Cancer Cells : A recent investigation into spiro derivatives indicated that modifications similar to those found in this compound could lead to significant reductions in cell viability in various cancer cell lines . This suggests that further exploration into this compound's structure-activity relationship is warranted.
Applications in Research
The unique properties of this compound make it a valuable tool in several fields:
- Medicinal Chemistry : Its potential as a bioactive molecule makes it an attractive candidate for drug discovery.
- Material Science : The compound may also find applications in developing advanced materials due to its distinctive chemical properties.
Comparative Analysis
To better understand the distinctiveness of this compound, a comparison with similar compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| 7-(Trifluoromethyl)-6-azaspiro[3.4]octane | Structure | TRPM8 antagonist |
| Spiroindoles | Structure | Anticancer activity |
| Trifluoromethylpyridines | Structure | Agrochemical applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
